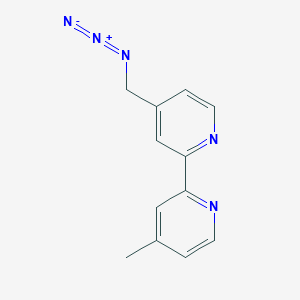
4-(Azidomethyl)-4'-methyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine is an organic compound that features a bipyridine core with an azidomethyl group at the 4-position and a methyl group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-4’-methyl-2,2’-bipyridine typically involves the following steps:
Starting Material: The synthesis begins with 4’-methyl-2,2’-bipyridine.
Azidomethylation: The introduction of the azidomethyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of 4’-methyl-2,2’-bipyridine with a suitable azidomethylating agent, such as sodium azide, in the presence of a catalyst or under specific reaction conditions to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for 4-(Azidomethyl)-4’-methyl-2,2’-bipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Cycloaddition Reactions: Copper(I) catalysts are commonly used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing azides to amines.
Major Products
Substitution Reactions: The products depend on the substituent introduced.
Cycloaddition Reactions: Triazole derivatives are the major products.
Reduction Reactions: The primary amine derivative of the original compound.
Applications De Recherche Scientifique
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It can act as a ligand in the formation of coordination complexes with transition metals, which are useful in catalysis and materials science.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or photophysical properties.
Pharmaceuticals: The azido group can be a precursor for bioactive molecules, making this compound valuable in drug discovery and development.
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications, such as labeling biomolecules.
Mécanisme D'action
The mechanism of action of 4-(Azidomethyl)-4’-methyl-2,2’-bipyridine depends on its application:
Coordination Chemistry: As a ligand, it coordinates with metal centers, influencing the electronic properties and reactivity of the metal complex.
Bioconjugation: In click chemistry, the azido group reacts with alkynes to form stable triazole linkages, facilitating the conjugation of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine: shares similarities with other azidomethyl-substituted bipyridines and biphenyls, such as:
Uniqueness
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine: is unique due to the specific positioning of the azidomethyl and methyl groups on the bipyridine core, which can influence its reactivity and coordination behavior compared to other similar compounds.
Propriétés
Numéro CAS |
379669-92-8 |
|---|---|
Formule moléculaire |
C12H11N5 |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
2-[4-(azidomethyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C12H11N5/c1-9-2-4-14-11(6-9)12-7-10(3-5-15-12)8-16-17-13/h2-7H,8H2,1H3 |
Clé InChI |
HZFIQHMAXXZBNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


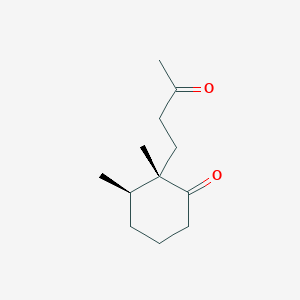
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
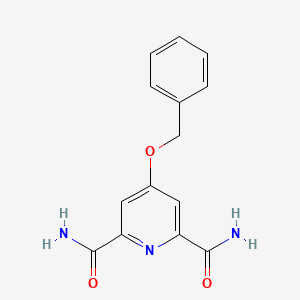
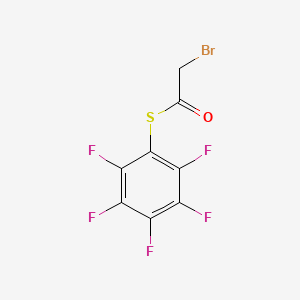
![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)

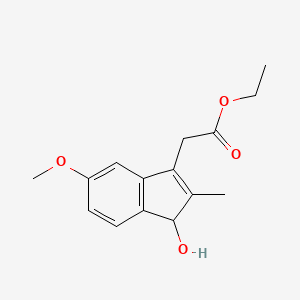
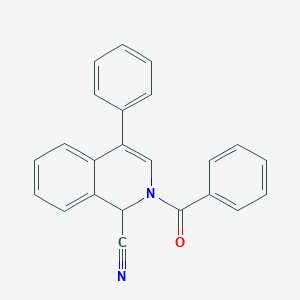
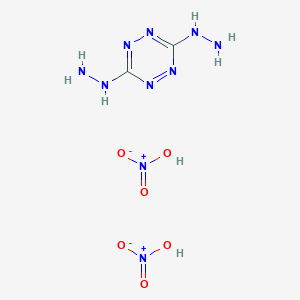

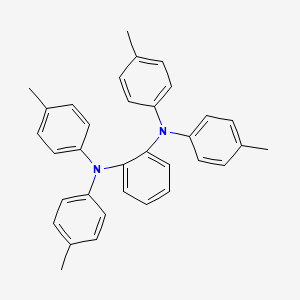
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
